molecular formula C17H14N4OS2 B2467716 3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 887205-97-2

3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2467716
CAS No.: 887205-97-2
M. Wt: 354.45
InChI Key: RLPQGDWQUXSTKV-UHFFFAOYSA-N
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Description

3-((5-Mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-one core linked via a methyl group to a 1,2,4-triazole ring substituted with a mercapto (-SH) group and an o-tolyl (2-methylphenyl) moiety. This structure combines sulfur- and nitrogen-rich pharmacophores, which are often associated with biological activity, particularly in antimicrobial and antifungal applications .

Properties

IUPAC Name

3-[[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-11-6-2-3-7-12(11)21-15(18-19-16(21)23)10-20-13-8-4-5-9-14(13)24-17(20)22/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPQGDWQUXSTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a derivative of benzothiazole and triazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure

The compound features a triazole ring substituted with a mercapto group and a benzo[d]thiazole moiety. The presence of these functional groups is significant as they contribute to the compound's biological properties.

Biological Activity Overview

Research indicates that compounds containing triazole and thiazole moieties exhibit various biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance:

  • Inhibition of Kinases : Compounds with similar structures have demonstrated inhibitory effects on receptor tyrosine kinases (RTKs), which are often overexpressed in cancers. Specifically, derivatives have shown IC50 values in the low micromolar range against targets like VEGFR-2 and PDGFR-β .
CompoundTargetIC50 (µM)
Compound AVEGFR-20.17
Compound BFGFR-10.19
Compound CPDGFR-β0.08

Antimicrobial Activity

Mercapto-substituted triazoles are recognized for their antimicrobial properties. Research has indicated that similar compounds exhibit significant antibacterial and antifungal activities:

  • Antibacterial Efficacy : Triazole derivatives have been tested against various bacterial strains, showing lower minimum inhibitory concentration (MIC) values than standard antibiotics like ampicillin .
Bacterial StrainMIC (µg/mL)
E. coli8
S. aureus16
P. aeruginosa32

Antioxidant Activity

The antioxidant potential of triazole derivatives is attributed to their ability to scavenge free radicals. Studies utilizing DPPH assays have shown promising results:

  • DPPH Scavenging Activity : Compounds similar to the target compound exhibited substantial antioxidant activity with IC50 values indicating effective radical scavenging capabilities .
CompoundIC50 (µM)
Compound D46.13
Compound E89

Case Studies

  • Study on Dual Inhibitors : A study synthesized amino-benzothiazole derivatives that included similar structural motifs to the target compound. These derivatives were found to significantly inhibit cancer cell growth by inducing apoptosis in vitro .
  • Antimicrobial Screening : Another study evaluated a series of mercapto-triazole derivatives against Gram-positive and Gram-negative bacteria, reporting enhanced activity compared to traditional antibiotics .

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the mercapto group is believed to play a crucial role in disrupting microbial cell membranes, thereby inhibiting growth. Studies have shown that similar triazole derivatives effectively inhibit bacterial enzymes involved in cell wall synthesis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-oneE. coli12 µg/mL
This compoundS. aureus10 µg/mL

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways related to programmed cell death. The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study: Induction of Apoptosis
In a study involving HT29 colon cancer cells, compounds structurally similar to this compound demonstrated significant cytotoxicity. The study identified specific compounds as potential inhibitors of phospholipid-dependent kinase 1, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications: Triazole vs. Oxadiazole Derivatives

The target compound differs from the extensively studied 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones (e.g., 4a–4v in ) by replacing the 1,3,4-oxadiazole ring with a 1,2,4-triazole. Key distinctions include:

  • Synthetic Routes : Oxadiazole derivatives are synthesized via cyclization of acetohydrazides with aromatic acids in POCl₃ , whereas triazole derivatives (e.g., compound 16 in ) involve hydrazide-isothiocyanate coupling under basic conditions.
  • Bioactivity : Oxadiazole derivatives exhibit moderate antifungal activity against Colletotrichum orbiculare and Botrytis cinerea , while triazole derivatives are historically associated with broader antimicrobial applications (e.g., fluconazole analogs) .

Table 1: Comparison of Core Heterocycles

Feature Triazole Derivative (Target) Oxadiazole Derivatives (e.g., 4a–4v)
Heterocycle 1,2,4-Triazole 1,3,4-Oxadiazole
Key Functional Groups -SH, o-tolyl Aryl (e.g., p-tolyl, chlorophenyl, fluorophenyl)
Synthesis Method Hydrazide + isothiocyanate (TEA, reflux) Acetohydrazide + aromatic acid (POCl₃, reflux)
Bioactivity Hypothesized antimicrobial/antifungal Confirmed antifungal activity
Substituent Variations in Triazole Derivatives

The o-tolyl group in the target compound contrasts with other triazole analogs:

  • Compound 16 (): Features a 3-phenylpropyl substituent instead of o-tolyl, likely increasing lipophilicity and altering metabolic stability .
  • Alkyl/Aryl Thioacetimidates (): Derivatives with phenethyl or benzyl groups on the triazole exhibit varied physicochemical properties, impacting solubility and bioavailability .

Table 2: Substituent Impact on Triazole Derivatives

Compound R-Group on Triazole Key Properties
Target Compound o-Tolyl (2-methylphenyl) Moderate lipophilicity, steric hindrance
Compound 16 (Ev 7) 3-Phenylpropyl High lipophilicity, potential for π-π stacking
Alkyl Thioacetimidates Phenethyl/Benzyl Tunable solubility via alkyl chain length
Physical and Spectral Properties
  • Yield and Purity : Oxadiazole derivatives (e.g., 4h–4k ) are synthesized in high yields (81.1–87.5%) and characterized by NMR, IR, and elemental analysis . The target compound’s synthesis () yields crude product without purification, suggesting challenges in isolation compared to oxadiazoles.

Table 3: Selected Physicochemical Data

Compound (Example) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR δ, ppm)
4i (Oxadiazole) 85.8 171–173 Aromatic protons: 7.20–8.10
4k (Oxadiazole) 87.5 174–176 Fluorophenyl: 7.45–7.85
Target Compound Not reported Not reported Expected -SH peak at ~1.5–2.5

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?

The compound is typically synthesized via multi-step reactions involving heterocyclic intermediates. A general approach involves:

  • Formation of the 1,2,4-triazole core : Reacting thiourea derivatives with α-haloketones or hydrazine hydrate under reflux conditions .
  • Functionalization of the benzothiazolone moiety : Introducing substituents via nucleophilic substitution or coupling reactions, as seen in thiazole ring formation using thiourea and α-haloketones .
  • Key intermediates : 4-Amino-5-mercapto-1,2,4-triazole derivatives and halogenated benzothiazolone precursors are critical intermediates .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Methodological validation includes:

  • Spectroscopic analysis : ¹H/¹³C NMR to confirm proton and carbon environments , and IR spectroscopy for functional group identification .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and elemental composition .
  • Elemental analysis (EA) : Cross-checking experimental C/H/N percentages with theoretical values .
  • Chromatographic techniques : HPLC for purity assessment (>95% purity threshold) .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Core techniques include:

  • ¹H and ¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • FT-IR : Identifies thiol (-SH, ~2500 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in pharmacological activity data across studies?

Contradictions in bioactivity data (e.g., antifungal vs. anticancer efficacy) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobials vs. IC₅₀ for cancer cells) .
  • Structural analogs : Compare activity of derivatives with minor modifications (e.g., substituent effects on the triazole ring) .
  • Computational validation : Molecular docking (e.g., targeting 14α-demethylase for antifungal activity ) or QSAR models to rationalize bioactivity trends.

Q. How can researchers optimize reaction conditions to improve yields while maintaining low toxicity?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) for triazole-thiol coupling, improving reaction efficiency .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Temperature control : Lowering reaction temperatures (<80°C) to reduce byproducts .
  • Toxicity screening : In vitro assays (e.g., HepG2 cell viability) to prioritize low-toxicity intermediates .

Q. What are the challenges in correlating structural modifications with antimicrobial efficacy?

Key challenges include:

  • Steric and electronic effects : Bulky o-tolyl groups may hinder target binding despite enhancing stability .
  • Bioavailability : Thiol groups (-SH) improve reactivity but may reduce membrane permeability .
  • Resistance mechanisms : Cross-testing against drug-resistant strains (e.g., MRSA) to validate broad-spectrum potential .

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